

Application Notes: Serum Bactericidal Assay for HibTITER Functional Antibody Response

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Compound of Interest

Compound Name: HibTITER

Cat. No.: B1179839

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Introduction

The Serum Bactericidal Assay (SBA) is a critical functional assay used to measure the ability of antibodies in a serum sample to kill *Haemophilus influenzae* type b (Hib) bacteria in the presence of complement. This assay is considered a key correlate of protection for Hib vaccines, including **HibTITER**.^{[1][2][3]} Unlike ELISAs which measure the quantity of binding antibodies, the SBA assesses the functional capacity of these antibodies to mediate complement-dependent bacteriolysis, providing a more direct measure of their protective potential.^{[1][4]} This is particularly important as not all anti-Hib antibodies may be functionally effective.^[1]

Principle of the Assay

The SBA mimics the *in vivo* mechanism of antibody-mediated immunity against encapsulated bacteria like Hib. The primary protective mechanism against *H. influenzae* is antibody and complement-mediated bactericidal killing.^[1] Specific antibodies, primarily IgG and IgM, bind to the polyribosylribitol phosphate (PRP) capsule of Hib bacteria. This binding event activates the classical complement pathway, leading to the formation of the membrane attack complex (MAC) on the bacterial surface. The MAC creates pores in the bacterial membrane, disrupting the osmotic balance and resulting in bacterial lysis and death. The SBA quantifies this killing by incubating serially diluted serum samples with a known amount of Hib bacteria and an external source of complement (typically baby rabbit serum).^{[1][4][5]} The bactericidal titer is determined

as the reciprocal of the highest serum dilution that results in a 50% or greater reduction in bacterial colonies compared to a control with no active antibodies.[1][6]

Applications

- **Vaccine Efficacy and Immunogenicity Studies:** The SBA is a primary endpoint in clinical trials for new Hib-containing combination vaccines to ensure that the Hib component elicits a protective functional antibody response.[1]
- **Correlate of Protection:** A serum bactericidal antibody titer is a recognized correlate of protection against invasive Hib disease.[3] A bactericidal index of 10 has been shown to correspond to an anti-Hib IgG antibody concentration of approximately 0.15 µg/mL, a widely accepted protective level.[1] For long-term protection, an IgG level of ≥1.0 µg/ml is often cited.[4][7]
- **Evaluation of Immune Status:** The SBA can be used to assess the functional antibody response in individuals with suspected immunodeficiencies or to evaluate the response to vaccination in immunocompromised patients.[8]
- **Epidemiological Surveillance:** The assay is valuable in monitoring population-level immunity and identifying groups at risk of Hib infection.

Data Presentation

Table 1: Quantitative Parameters of the Hib Serum Bactericidal Assay

Parameter	Typical Value/Range	Reference
Protective Anti-PRP IgG Level (Short-term)	$\geq 0.15 \mu\text{g/mL}$	[4]
Protective Anti-PRP IgG Level (Long-term)	$\geq 1.0 \mu\text{g/mL}$	[4][7]
SBA Titer Correlating with Protection	A bactericidal index of 10 corresponds to $\sim 0.15 \mu\text{g/mL}$ IgG	[1]
Intra-assay Coefficient of Variation (CV)	1% - 38%	[1]
Inter-assay Coefficient of Variation (CV)	35% - 50% (long term, across different reagent lots and operators)	[1]
Bacterial Inoculum per Well	~ 750 - 1,000 Colony Forming Units (CFU)	[1][4]
Complement Source	Baby Rabbit Complement	[1][4][5]
Target Hib Strain	Eagan or GB3291	[4][5]

Experimental Protocols

Protocol 1: Conventional Serum Bactericidal Assay with Colony Counting

This protocol is based on established methods for determining serum bactericidal activity against *H. influenzae* type b.[1][4][5]

Materials and Reagents:

- Bacterial Strain: *Haemophilus influenzae* type b (e.g., Eagan strain).[1][5]
- Culture Media: Chocolate II agar plates and Brain Heart Infusion (BHI) broth supplemented with 2% Fildes enrichment.[4][5]
- Test Sera: Heat-inactivated at 56°C for 30 minutes.[1]

- Complement: Baby rabbit complement (e.g., Pel-Freez Biologicals).[\[1\]](#)[\[5\]](#) Complement lots should be pre-qualified.[\[5\]](#)
- Dilution Buffer: Hanks' Balanced Salt Solution (HBSS) with Ca^{2+} and Mg^{2+} , and 0.1% gelatin or 2% Fildes enrichment.[\[1\]](#)[\[5\]](#)
- Quality Control (QC) Sera: Standardized sera with known bactericidal titers (e.g., CBER standard serum lot 1983, Serum PSAB-90).[\[5\]](#)
- Equipment: 96-well microtiter plates, incubators (37°C with 5% CO_2), spectrophotometer, pipettes, cryovials.

Procedure:

- Preparation of Bacterial Stock:
 - Inoculate Hib bacteria onto a chocolate II agar plate and incubate overnight at 37°C in a 5% CO_2 atmosphere.[\[5\]](#)
 - Transfer several colonies to BHI broth with 2% Fildes enrichment and incubate at 37°C with 5% CO_2 until the culture reaches the exponential growth phase (OD_{600} of 0.4-0.5).[\[5\]](#)
 - Add sterile glycerol to a final concentration of 15% to the bacterial culture, aliquot into cryovials, and freeze rapidly at -70°C.[\[5\]](#)
 - Determine the bacterial recovery from a frozen vial to ensure viability is greater than 80%.[\[5\]](#)
- Preparation of Bacterial Working Suspension:
 - Rapidly thaw an aliquot of the frozen bacterial stock.
 - Dilute the bacteria in the dilution buffer to achieve a concentration that yields approximately 750-1000 CFU per 10-20 μL .[\[1\]](#)[\[4\]](#) This requires pre-assay titration by plating serial dilutions.
- Assay Performance:

- Serially dilute the heat-inactivated test and QC sera in the dilution buffer in a 96-well plate. A three-fold or two-fold dilution series is common.[1][4]
- Add 20 µL of each serum dilution to the appropriate wells.
- Add 10 µL of the diluted Hib bacterial suspension to each well.[1]
- Incubate the plate for 15 minutes at 37°C in a 5% CO₂ incubator.[4]
- Add 10 µL of baby rabbit complement to each well.[1] Include a complement control well containing bacteria and complement but no serum.[1]
- Incubate the plate for 60 minutes at 37°C in a 5% CO₂ incubator.[5]
- Determination of Bacterial Survival:
 - After incubation, spot 5-10 µL from each well onto a chocolate II agar plate.[4][5]
 - Incubate the plates overnight (16 hours) at 37°C in a 5% CO₂ atmosphere.[5]
 - Count the number of surviving bacterial colonies for each serum dilution.
- Data Analysis:
 - The serum bactericidal index (SBI) or titer is defined as the reciprocal of the serum dilution that results in a 50% reduction in the number of colonies compared to the complement control well.[1]

Protocol 2: High-Throughput Serum Bactericidal Assay with a Metabolic Indicator (alarmarBlue)

This modified protocol enhances throughput by using a metabolic indicator to assess bacterial viability, eliminating the need for colony counting.[4][9]

Materials and Reagents:

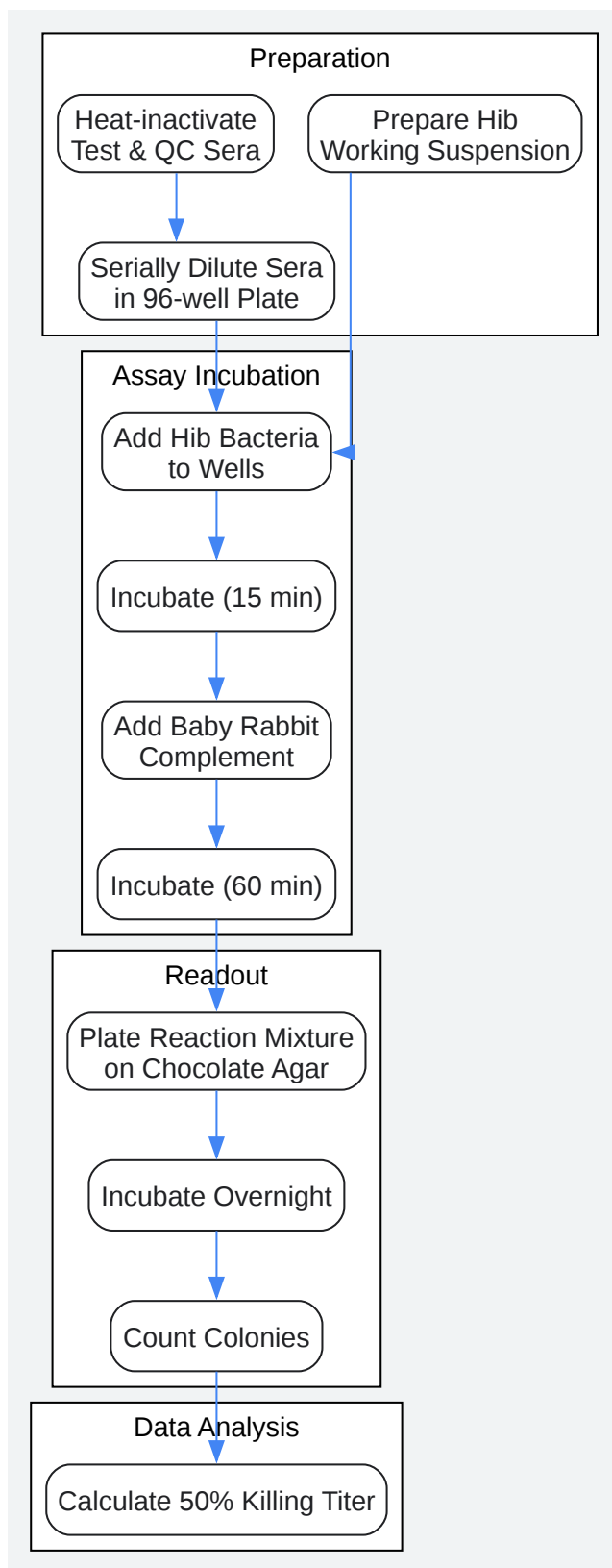
- All materials from Protocol 1.
- alamarBlue Reagent: A sterile solution of the metabolic indicator.

- alamarBlue Buffer: 16% alamarBlue, 64% Hanks buffer with Ca^{2+} / Mg^{2+} and 2% Fildes enrichment, and 20% BHI broth.[4][9]
- Equipment: Fluorometer or spectrophotometer.

Procedure:

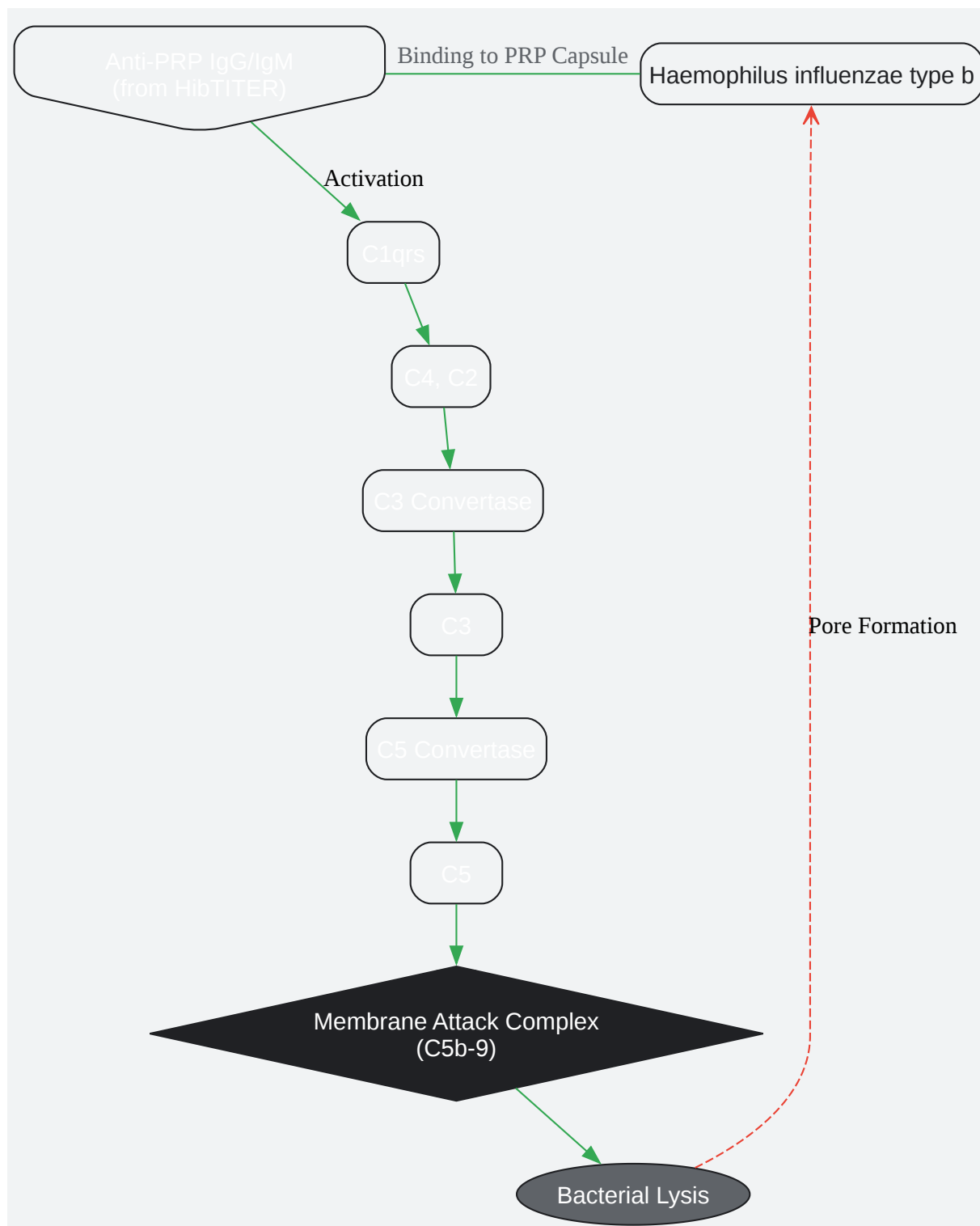
- Steps 1-3 of Protocol 1 are followed.
- Addition of alamarBlue:
 - After the 60-minute incubation with complement, add 25 μL of the alamarBlue buffer to each well.[4][9]
- Incubation and Readout:
 - Incubate the plate at 37°C in 5% CO_2 .
 - For a fluorometric readout, incubate for approximately 6 hours. For a colorimetric readout, incubate for 19-22 hours.[4][9]
 - Read the fluorescence or absorbance using a plate reader.
- Data Analysis:
 - The reduction of alamarBlue is proportional to the number of viable bacteria.[4][9] The bactericidal titer is calculated as the reciprocal of the serum dilution that results in a 50% reduction in the signal compared to the complement control.

Visualizations



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Caption: Experimental workflow for the conventional Serum Bactericidal Assay (SBA).



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Caption: Classical complement pathway activation by anti-Hib antibodies.

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